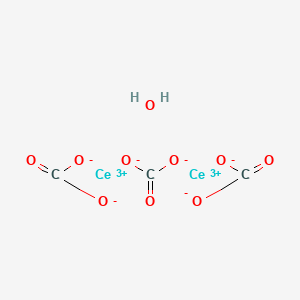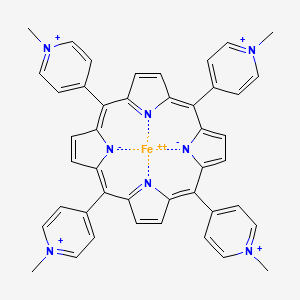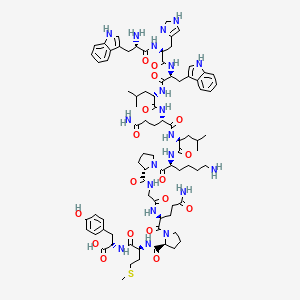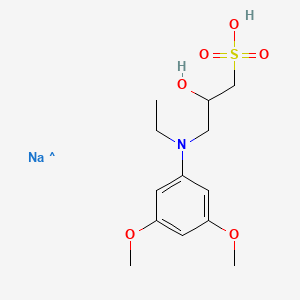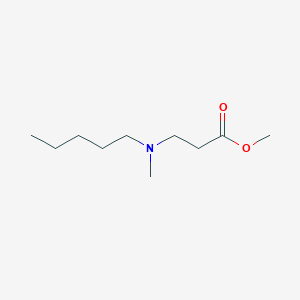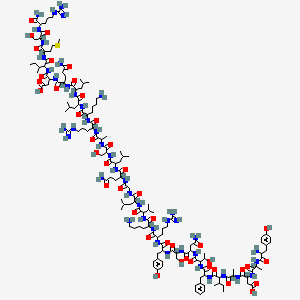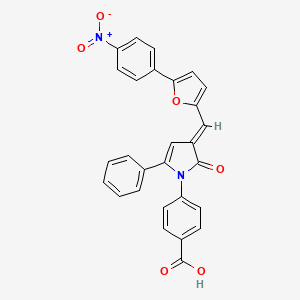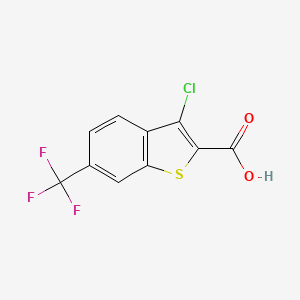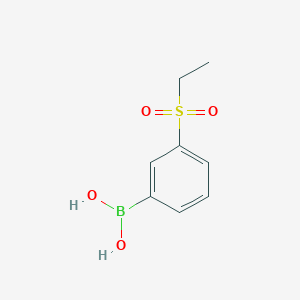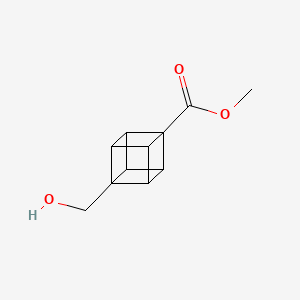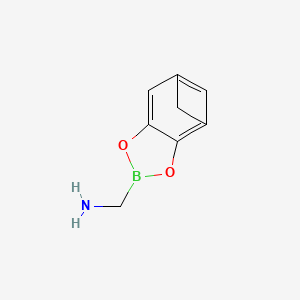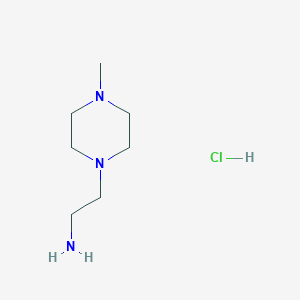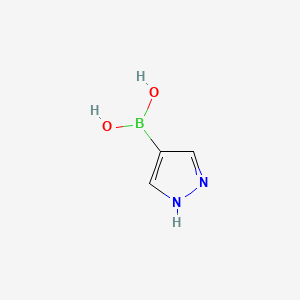
1H-Pyrazole-4-boronic acid
Descripción general
Descripción
1H-Pyrazole-4-boronic acid is a useful reagent for Suzuki-Miyaura cross-couplings . It is also used as a reagent for preparing various compounds .
Synthesis Analysis
1H-Pyrazole-4-boronic acid can be synthesized from 1-methyl-4-bromopyrazole by reaction with triisopropyl borate . It is also involved in several reactions as a reagent for the preparation of aminothiazoles .Molecular Structure Analysis
The empirical formula of 1H-Pyrazole-4-boronic acid is C3H5BN2O2 . Its molecular weight is 111.90 .Chemical Reactions Analysis
1H-Pyrazole-4-boronic acid is used in Suzuki-Miyaura cross-coupling reactions . It is also involved in several reactions as a reagent for the preparation of aminothiazoles .Physical And Chemical Properties Analysis
1H-Pyrazole-4-boronic acid is a solid substance . It has a melting point of 146-151 °C .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Couplings
- Scientific Field : Organic Chemistry
- Application Summary : 1H-Pyrazole-4-boronic acid and its derivatives are used as reagents in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds.
- Methods of Application : The reaction generally involves the coupling of a boronic acid (like 1H-Pyrazole-4-boronic acid) with an organic halide in the presence of a palladium catalyst and a base .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Ruthenium-Catalyzed Asymmetric Hydrogenation
- Scientific Field : Organic Chemistry
- Application Summary : 1H-Pyrazole-4-boronic acid and its derivatives can also be used in Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction used to selectively add hydrogen to unsaturated organic compounds.
- Methods of Application : The reaction involves the addition of hydrogen to an unsaturated compound in the presence of a ruthenium catalyst and a chiral ligand .
- Results or Outcomes : The outcome of this reaction is the selective formation of one enantiomer of a chiral compound .
Preparation of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-Pyrazole-4-boronic acid and its derivatives are used as reagents for preparing various biologically active compounds . These include VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the particular biologically active compound being synthesized .
- Results or Outcomes : The outcome of these reactions is the synthesis of biologically active compounds that can be used in the treatment of various diseases .
Preparation of Aminothiazoles
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-Pyrazole-4-boronic acid and its derivatives are used as reagents for the preparation of aminothiazoles . Aminothiazoles are known to have various biological activities and are used as γ-secretase modulators .
- Methods of Application : The specific methods of application can vary widely depending on the particular aminothiazole being synthesized .
- Results or Outcomes : The outcome of these reactions is the synthesis of aminothiazoles that can be used in the treatment of various diseases .
Preparation of Pyridine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-Pyrazole-4-boronic acid and its derivatives are used as reagents for preparing pyridine derivatives . These compounds are known to inhibit TGF-β1 and active A signaling .
- Methods of Application : The specific methods of application can vary widely depending on the particular pyridine derivative being synthesized .
- Results or Outcomes : The outcome of these reactions is the synthesis of pyridine derivatives that can inhibit TGF-β1 and active A signaling .
Preparation of MK-2461 Analogs
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-Pyrazole-4-boronic acid and its derivatives are used as reagents for preparing MK-2461 analogs . MK-2461 is a potent inhibitor of c-Met kinase, which is often overexpressed in various types of cancer .
- Methods of Application : The specific methods of application can vary widely depending on the particular MK-2461 analog being synthesized .
- Results or Outcomes : The outcome of these reactions is the synthesis of MK-2461 analogs that can be used in the treatment of cancer .
Preparation of Amino-Pyrido-Indol-Carboxamides
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-Pyrazole-4-boronic acid and its derivatives are used as reagents for the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Methods of Application : The specific methods of application can vary widely depending on the particular amino-pyrido-indol-carboxamide being synthesized .
- Results or Outcomes : The outcome of these reactions is the synthesis of amino-pyrido-indol-carboxamides that can be used in the treatment of myeloproliferative disorders .
Preparation of Pyrazoline Nanoparticle Probes
- Scientific Field : Nanotechnology
- Application Summary : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . These probes are derived from 1H-Pyrazole-4-boronic acid and its derivatives .
- Methods of Application : The specific methods of application can vary widely depending on the particular nanoparticle probe being synthesized .
- Results or Outcomes : The outcome of these reactions is the synthesis of pyrazoline nanoparticle probes that can be used for sensing/detection of Hg 2+ ions .
Preparation of Pyrazole Derived Metal Organic Frameworks (MOFs)
- Scientific Field : Material Science
- Application Summary : Pyrazole derived metal organic frameworks (MOFs) have been reported for environmental monitoring and biological imaging . These MOFs are derived from 1H-Pyrazole-4-boronic acid and its derivatives .
- Methods of Application : The specific methods of application can vary widely depending on the particular MOF being synthesized .
- Results or Outcomes : The outcome of these reactions is the synthesis of pyrazole derived MOFs that can be used for environmental monitoring and biological imaging .
Safety And Hazards
Propiedades
IUPAC Name |
1H-pyrazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2/c7-4(8)3-1-5-6-2-3/h1-2,7-8H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZNMOUMHOZFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNN=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590409 | |
| Record name | 1H-Pyrazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-boronic acid | |
CAS RN |
763120-58-7 | |
| Record name | 1H-Pyrazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



